molecular formula C9H12N2O3 B8395815 Methyl 2-amino-6-(2-hydroxyethyl)nicotinate

Methyl 2-amino-6-(2-hydroxyethyl)nicotinate

Cat. No. B8395815
M. Wt: 196.20 g/mol
InChI Key: IPYBFYGDYRZZCA-UHFFFAOYSA-N
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Patent
US07932272B2

Procedure details

2-Amino-6-(2-ethoxy-vinyl)-nicotinic acid methyl ester (1.07 g, 4.81 mmol) was dissolved in 5N-hydrochloric acid (25 mL), ethanol (20 mL) and tetrahydrofuran (5 mL), and the solution was stirred for 3 hours under reflux. This reaction mixture was allowed to room temperature, and neutralized with a aqueous solution of saturated sodium bicarbonate, then, sodium borohydride (1 g, 26.5 mmol) was added to this reaction mixture, which was then stirred for 20 minutes at room temperature. Ethyl acetate was added thereto, followed by filtrating through Celite pad. This filtrate was partitioned. This organic layer was separated, the solvent was evaporated in vacuo, the residue was purified by silica gel column chromatography, and the title compound (350 mg, 1.92 mmol, 40%) was obtained as a brown oil.
Name
2-Amino-6-(2-ethoxy-vinyl)-nicotinic acid methyl ester
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
40%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[CH:8][C:7]([CH:10]=[CH:11][O:12]CC)=[N:6][C:5]=1[NH2:15].C(=O)(O)[O-].[Na+].[BH4-].[Na+].C(OCC)(=O)C>Cl.C(O)C.O1CCCC1>[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH2:11][OH:12])=[N:6][C:5]=1[NH2:15] |f:1.2,3.4|

Inputs

Step One
Name
2-Amino-6-(2-ethoxy-vinyl)-nicotinic acid methyl ester
Quantity
1.07 g
Type
reactant
Smiles
COC(C1=C(N=C(C=C1)C=COCC)N)=O
Name
Quantity
25 mL
Type
solvent
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
was allowed to room temperature
STIRRING
Type
STIRRING
Details
was then stirred for 20 minutes at room temperature
Duration
20 min
FILTRATION
Type
FILTRATION
Details
by filtrating through Celite pad
CUSTOM
Type
CUSTOM
Details
This filtrate was partitioned
CUSTOM
Type
CUSTOM
Details
This organic layer was separated
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(C1=C(N=C(C=C1)CCO)N)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.92 mmol
AMOUNT: MASS 350 mg
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 39.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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